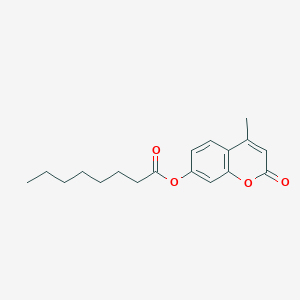
4-Methylumbelliferyl caprylate
Übersicht
Beschreibung
4-Methylumbelliferyl caprylate is a fluorogenic substrate for esterase with C8 activity . It yields a blue fluorescent solution upon cleavage and is used for the identification of Salmonella spp. based on the detection of caprylate esterase .
Molecular Structure Analysis
The molecular formula of 4-Methylumbelliferyl caprylate is C18H22O4 . Its average mass is 302.365 Da and its monoisotopic mass is 302.151794 Da .Chemical Reactions Analysis
4-Methylumbelliferyl caprylate is cleaved by C8 esterase to release the fluorescent moiety 4-methylumbelliferyl (4-MU) . The fluorescence of 4-MU is pH-dependent, with excitation maxima of 320 and 360 nm at low and high pH, respectively, and an emission maximum ranging from 445 to 455 nm, increasing as pH decreases .Wissenschaftliche Forschungsanwendungen
Esterase Activity Assay
4-Methylumbelliferyl caprylate serves as a fluorogenic substrate for esterase with C8 activity. It is used in fluorescence plate-based assays to quantify esterase activity by monitoring the conversion of non-fluorescent substrates to a fluorescent product upon cleavage .
Identification of Salmonella spp.
This compound is employed in the identification of Salmonella spp. based on the detection of caprylate esterase activity. It yields a blue fluorescent solution upon cleavage, which is a distinctive indicator for the presence of Salmonella .
pH Sensitivity Studies
The fluorescence of 4-methylumbelliferyl (4-MU), released upon cleavage by C8 esterase, is pH-dependent. This property allows researchers to conduct studies on the pH sensitivity of various enzymatic reactions .
Microbial Detection
The specific enzymatic reaction involving 4-Methylumbelliferyl caprylate can be used for rapid microbial detection, particularly in testing for bacterial contamination in various samples .
Enzyme Inhibitor Screening
Due to its specificity, it can be utilized in screening potential enzyme inhibitors, which is crucial in drug discovery and pharmaceutical research .
Substrate Specificity Analysis
Researchers use 4-Methylumbelliferyl caprylate to assess substrate specificity for different esterases, aiding in the characterization of these enzymes .
Wirkmechanismus
Target of Action
The primary target of 4-Methylumbelliferyl caprylate (4-MUC) is C8 esterase . Esterases are enzymes that catalyze the hydrolysis of ester bonds, and C8 esterase specifically acts on esters with an eight-carbon chain . This enzyme plays a crucial role in various biological processes, including the metabolism of lipids and the detoxification of xenobiotics .
Mode of Action
4-MUC acts as a fluorogenic substrate for C8 esterase . Upon cleavage by C8 esterase, 4-MUC releases a fluorescent moiety, 4-methylumbelliferyl (4-MU) . The fluorescence of 4-MU is pH-dependent, with excitation maxima of 320 and 360 nm at low and high pH, respectively, and an emission maximum ranging from 445 to 455 nm, increasing as pH decreases .
Biochemical Pathways
The cleavage of 4-MUC by C8 esterase and the subsequent release of 4-MU can be utilized in various biochemical pathways. For instance, it is employed in the identification of Salmonella spp. based on the detection of caprylate esterase . .
Pharmacokinetics
It is known that the compound’s bioavailability and distribution can be influenced by various factors, including its formulation and the route of administration . More research is needed to fully understand the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 4-MUC.
Result of Action
The cleavage of 4-MUC by C8 esterase results in the release of 4-MU, which exhibits fluorescence . This fluorescence can be detected and measured, providing a useful tool for various laboratory experiments, including the identification of specific bacterial species and the study of esterase activity .
Action Environment
The action of 4-MUC is influenced by environmental factors such as pH. The fluorescence of the released 4-MU is pH-dependent, with different excitation maxima at low and high pH . Therefore, the efficacy and stability of 4-MUC can be affected by the pH of the environment in which it is used .
Safety and Hazards
4-Methylumbelliferyl caprylate is considered a moderate hazard . It is advised to control personal contact by wearing protective clothing and prevent spillage from entering drains or water courses . It may cause anemia, cough, CNS depression, drowsiness, headache, heart damage, lassitude (weakness, exhaustion), liver damage, narcosis, reproductive effects, teratogenic effects .
Zukünftige Richtungen
4-Methylumbelliferyl caprylate has been used in a variety of laboratory experiments, including enzymology and cell biology . It has been utilized in a fluorescence plate-based assay for quantifying esterase activity . This method allows for rapid characterization of protein samples in under three hours . The esterase activity correlated directly with polysorbate degradation and can provide valuable information on polysorbate degradation risk throughout drug development . This suggests potential future applications in the field of biopharmaceutical development .
Eigenschaften
IUPAC Name |
(4-methyl-2-oxochromen-7-yl) octanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22O4/c1-3-4-5-6-7-8-17(19)21-14-9-10-15-13(2)11-18(20)22-16(15)12-14/h9-12H,3-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZEWYQWWSCVHCP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC(=O)OC1=CC2=C(C=C1)C(=CC(=O)O2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80174718 | |
| Record name | 4-Methylumbelliferyl caprylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80174718 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
20671-66-3 | |
| Record name | 4-Methylumbelliferyl caprylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020671663 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Methylumbelliferyl caprylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80174718 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 20671-66-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does 4-Methylumbelliferyl caprylate help detect Salmonella?
A: 4-Methylumbelliferyl caprylate (MUCAP) is a fluorogenic substrate that can be hydrolyzed by the enzyme esterase, which is present in many bacteria, including Salmonella species. [, ] When MUCAP is cleaved by esterase, it releases 4-methylumbelliferone (4-MU), a fluorescent compound. This fluorescence can be easily detected and serves as a visual indicator of Salmonella presence. [, ]
Q2: What is the sensitivity and specificity of using MUCAP for Salmonella detection?
A: Studies have shown that MUCAP exhibits high sensitivity and specificity for Salmonella detection. Research using MUCAP identified all tested Salmonella strains, including those isolated from food samples and standard strains. [, ] While some non-Salmonella bacteria also showed a positive MUCAP reaction, these could be easily differentiated through additional tests like the oxidase test. [] One study reported a sensitivity and specificity of 97% when using MUCAP for Salmonella identification. []
Q3: Are there any limitations to using MUCAP for detecting Salmonella?
A: While MUCAP demonstrates high effectiveness in detecting most Salmonella serotypes, it might not effectively identify Salmonella typhi and Salmonella paratyphi A on Rambach agar. [] These serotypes might produce weaker or delayed acid production, impacting their visibility on this specific agar. To overcome this, a simple and rapid MUCAP fluorescence test can be employed in conjunction with Rambach agar to ensure detection of all Salmonella species within 24 hours of incubation. []
Q4: What are the advantages of using MUCAP for Salmonella detection compared to other methods?
A4: MUCAP offers several advantages for Salmonella detection:
- Speed: The MUCAP assay is rapid, providing results within minutes, compared to traditional culture-based methods that can take several days. []
- Sensitivity: MUCAP exhibits high sensitivity in detecting Salmonella, even at low concentrations. []
Q5: Can MUCAP be used in conjunction with other technologies to improve Salmonella detection?
A: Yes, researchers have explored combining MUCAP with nanotechnology for enhanced Salmonella detection. One study developed a method using iron core gold nanoparticles (ICGNPs) conjugated with Salmonella antibodies and MUCAP. [] This approach demonstrated a limit of detection of 32 Salmonella per mL, showcasing the potential of combining MUCAP with nanomaterials for highly sensitive and specific detection methods. []
Q6: Beyond Salmonella, are there other applications for MUCAP?
A: Research indicates that MUCAP's utility extends beyond solely detecting Salmonella. It is also employed in studying the kinetics of esterase activity, including neutral, acid, and base-catalyzed hydrolysis. [] This knowledge is valuable in understanding the enzyme's behavior and can be applied in various fields like biochemistry and enzymology.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



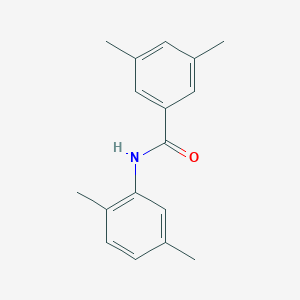
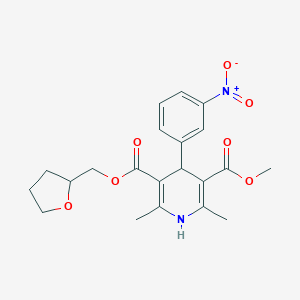

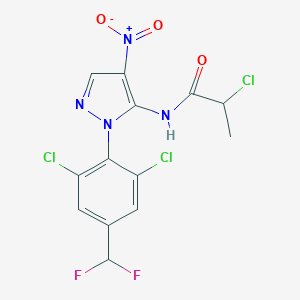
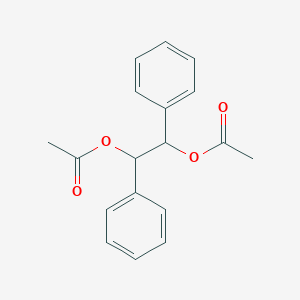



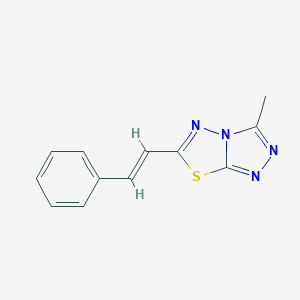
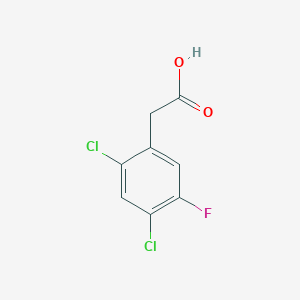
![Thiazolo[3,2-b][1,2,4]triazole, 6-(4-chlorophenyl)-2-(4-methylphenyl)-](/img/structure/B184382.png)
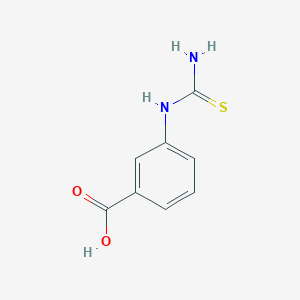
![6-(4-bromophenyl)-3-methyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B184384.png)
